Proteolytic Stability: β-Aminoheptanoic Acid vs. α-Aminoheptanoic Acid (Homonorleucine)
While direct quantitative data for 3-aminoheptanoic acid against specific proteases was not located in public databases as of this analysis, class-level inference from extensive literature on β-amino acids demonstrates a critical differentiation. Peptides composed of β-amino acids, such as 3-aminoheptanoic acid, exhibit complete resistance to hydrolysis by common proteases (e.g., trypsin, chymotrypsin, pepsin) under conditions that rapidly degrade α-amino acid analogs [1]. In contrast, the α-amino analog, 2-aminoheptanoic acid (homonorleucine), is expected to be a substrate for standard proteases due to its α-peptide backbone [2]. This stability difference is a cornerstone for developing orally bioavailable or long-acting peptide therapeutics [3].
| Evidence Dimension | Proteolytic Stability (Qualitative) |
|---|---|
| Target Compound Data | Resistant to proteolysis (qualitative) |
| Comparator Or Baseline | 2-aminoheptanoic acid (Homonorleucine) / α-Amino Acids (Susceptible to proteolysis) |
| Quantified Difference | Not quantified in direct comparison; β-peptides show >100-fold stability increase in model systems |
| Conditions | In vitro protease assays (trypsin, chymotrypsin, pepsin) on model β-peptides |
Why This Matters
This justifies the selection of 3-aminoheptanoic acid over α-amino heptanoic acid analogs for applications requiring peptide stability, ensuring that procurement decisions align with desired experimental outcomes in drug discovery and peptide engineering.
- [1] Frackenpohl, J.; Arvidsson, P. I.; Schreiber, J. V.; Seebach, D. The Outstanding Biological Stability of β- and γ-Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases. ChemBioChem 2001, 2, 445-455. View Source
- [2] Human Metabolome Database (HMDB). 2-Aminoheptanoate (HMDB0031719). (Accessed Apr 18, 2026). View Source
- [3] Seebach, D.; Matthews, J. L. β-Peptides: a surprise at every turn. Chem. Commun. 1997, 2015-2022. View Source
